molecular formula C22H18ClFN2O4 B10991310 methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B10991310
M. Wt: 428.8 g/mol
InChI Key: CAOGRFFEHDYBJY-UHFFFAOYSA-N
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Description

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining indole, pyrrole, and phenyl groups, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting with a suitable precursor, such as 7-chloroindole, the indole ring is formed through cyclization reactions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a diketone reacts with an amine.

    Coupling Reactions: The indole and pyrrole intermediates are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, to form the desired compound.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups via nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its indole and pyrrole moieties, which are common in many bioactive molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials, dyes, or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin or tryptophan, which also contain the indole moiety.

    Pyrrole Derivatives: Compounds such as porphyrins or pyrrole-based drugs.

    Phenyl Derivatives: Compounds like fluoxetine or other fluorinated aromatic compounds.

Uniqueness

What sets methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate apart is its combination of these three distinct moieties, potentially leading to unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H18ClFN2O4

Molecular Weight

428.8 g/mol

IUPAC Name

methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(4-fluoro-2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H18ClFN2O4/c1-10-16(22(28)30-3)18(17-13-5-4-6-14(23)19(13)26-21(17)27)20(25-10)12-8-7-11(24)9-15(12)29-2/h4-9,17,25H,1-3H3,(H,26,27)

InChI Key

CAOGRFFEHDYBJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=C(C=C(C=C2)F)OC)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC

Origin of Product

United States

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